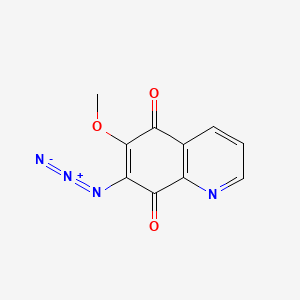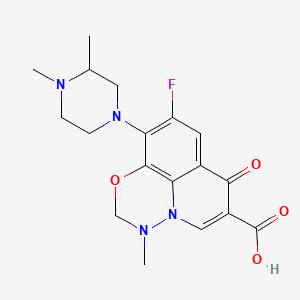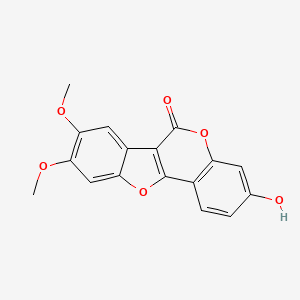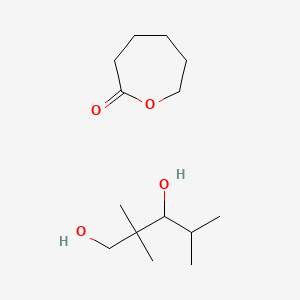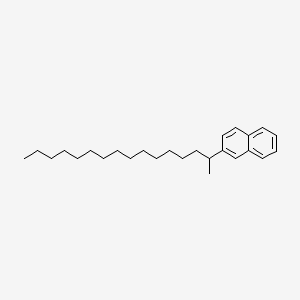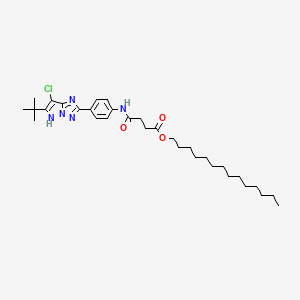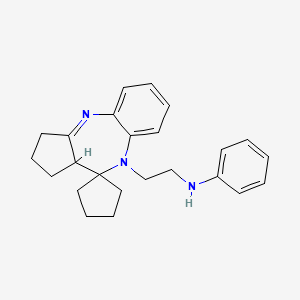
(-)-Noformicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Noformicin:
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von (-)-Noformicin umfasst mehrere Schritte, ausgehend von leicht verfügbaren Ausgangsmaterialien. Der Syntheseweg beinhaltet typischerweise die Bildung wichtiger Zwischenprodukte durch eine Reihe von chemischen Reaktionen wie Cyclisierung, Oxidation und Reduktion. Die Reaktionsbedingungen beinhalten häufig die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturkontrollen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Dies beinhaltet häufig den Einsatz von Durchflussreaktoren, fortschrittlicher Reinigungstechniken und strenger Qualitätskontrollen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: (-)-Noformicin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Chromtrioxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter kontrollierter Temperatur und Druck.
Substitution: Halogene, Nukleophile und andere Reagenzien unter spezifischen Lösungsmittel- und Temperaturbedingungen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von this compound verschiedene oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird (-)-Noformicin als Modellverbindung verwendet, um Reaktionsmechanismen zu untersuchen und neue Synthesemethoden zu entwickeln. Seine einzigartige Struktur macht es zu einem idealen Kandidaten für die Erforschung neuartiger chemischer Umwandlungen.
Biologie: In der Biologie wurde this compound auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antimykotische und Antitumoraktivitäten. Forscher untersuchen seinen Wirkmechanismus und potenzielle therapeutische Anwendungen.
Medizin: In der Medizin wird this compound auf sein Potenzial als Leitverbindung für die Medikamentenentwicklung untersucht. Seine einzigartige Struktur und seine biologischen Aktivitäten machen es zu einem vielversprechenden Kandidaten für die Entwicklung neuer Pharmazeutika.
Industrie: In der Industrie wird this compound bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt. Seine einzigartigen Eigenschaften machen es für verschiedene industrielle Anwendungen wertvoll, darunter die Produktion von Spezialchemikalien und fortschrittlichen Materialien.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen in Zellen. Es wird vermutet, dass es seine Wirkungen ausübt, indem es an spezifische Rezeptoren oder Enzyme bindet und so deren Aktivität moduliert. Diese Interaktion kann zu verschiedenen zellulären Reaktionen führen, darunter Veränderungen der Genexpression, Proteinsynthese und des Zellstoffwechsels. Die genauen molekularen Zielstrukturen und Signalwege, die an der Wirkung von this compound beteiligt sind, sind noch Gegenstand der Forschung, und laufende Untersuchungen zielen darauf ab, diese Mechanismen genauer zu untersuchen.
Wirkmechanismus
The mechanism of action of (-)-Noformicin involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various cellular responses, including changes in gene expression, protein synthesis, and cellular metabolism. The exact molecular targets and pathways involved in the action of this compound are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Morphin: Morphin ist wie (-)-Noformicin ein Alkaloid mit signifikanter biologischer Aktivität
Chinin: Ein weiteres Alkaloid, Chinin, ist bekannt für seine antimalariellen Eigenschaften
Nikotin: Nikotin ist ein Alkaloid mit stimulierenden Eigenschaften. Obwohl es einige strukturelle Merkmale mit this compound teilt, unterscheiden sich sein Wirkmechanismus und seine Auswirkungen auf den Körper.
Einzigartigkeit von this compound: this compound zeichnet sich durch seine einzigartige chemische Struktur und seine vielfältigen potenziellen Anwendungen aus. Anders als andere Alkaloide hat es sich in verschiedenen Bereichen bewährt, darunter Chemie, Biologie, Medizin und Industrie. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und mit spezifischen molekularen Zielstrukturen zu interagieren, macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und industrielle Anwendungen.
Eigenschaften
CAS-Nummer |
150282-97-6 |
|---|---|
Molekularformel |
C8H15N5O |
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
(2R)-5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C8H15N5O/c9-6(10)3-4-12-8(14)5-1-2-7(11)13-5/h5H,1-4H2,(H3,9,10)(H2,11,13)(H,12,14)/t5-/m1/s1 |
InChI-Schlüssel |
QGFXBZOMUMWGII-RXMQYKEDSA-N |
Isomerische SMILES |
C1CC(=N[C@H]1C(=O)NCCC(=N)N)N |
Kanonische SMILES |
C1CC(=NC1C(=O)NCCC(=N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721780.png)
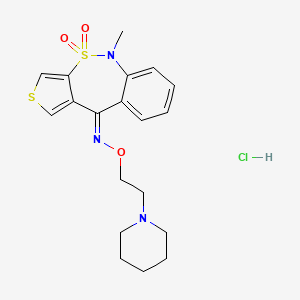


![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid](/img/structure/B12721814.png)
